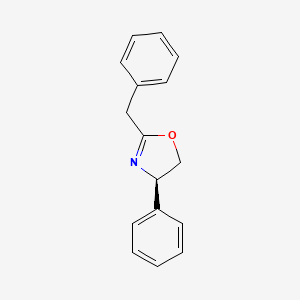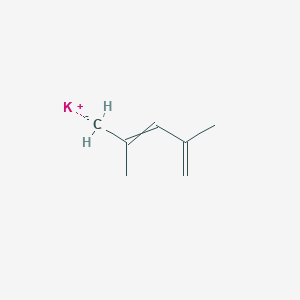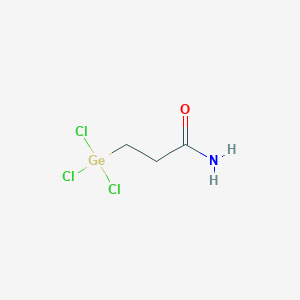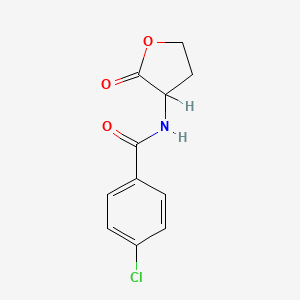
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazoline derivative Oxazolines are five-membered heterocycles containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenylacetic acid to form an amide intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: Reduction of the oxazoline ring can yield amino alcohols.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted benzyl or phenyl derivatives.
科学的研究の応用
Chemistry
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It also serves as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature and ability to form stable complexes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
作用機序
The mechanism of action of (4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the benzyl group, which may affect its reactivity and binding properties.
2-Benzyl-4,5-dihydro-1,3-oxazole: Lacks the phenyl group, altering its chemical and biological activity.
4-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the benzyl group, impacting its overall stability and reactivity.
Uniqueness
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical versatility and potential for forming stable complexes. Its chiral nature also makes it valuable in asymmetric synthesis and chiral recognition studies.
特性
CAS番号 |
73713-21-0 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC名 |
(4R)-2-benzyl-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-3-7-13(8-4-1)11-16-17-15(12-18-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1 |
InChIキー |
SARRDFOUWJAWBU-HNNXBMFYSA-N |
異性体SMILES |
C1[C@H](N=C(O1)CC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(N=C(O1)CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)


![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)






![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
